molecular formula C14H10Cl2N6 B373016 1,2-Dichloro-1,2-bis(1H-benzotriazol-1-yl)ethane CAS No. 131543-68-5

1,2-Dichloro-1,2-bis(1H-benzotriazol-1-yl)ethane

Cat. No.: B373016
CAS No.: 131543-68-5
M. Wt: 333.2g/mol
InChI Key: UIAREUJWMRPZCP-UHFFFAOYSA-N
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Description

1,2-Dichloro-1,2-bis(1H-benzotriazol-1-yl)ethane is a chemical compound with the molecular formula C14H10Cl2N6 and a molecular weight of 333.1754. This compound is characterized by the presence of two benzotriazole groups attached to a central ethane backbone, which is substituted with two chlorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-1,2-bis(1H-benzotriazol-1-yl)ethane typically involves the reaction of 1H-benzotriazole with 1,2-dichloroethane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution of the chlorine atoms by the benzotriazole groups. The reaction is conducted at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of efficient mixing and temperature control systems ensures consistent product quality. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-1,2-bis(1H-benzotriazol-1-yl)ethane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other bases are commonly used. The reaction is typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine-substituted derivatives, while oxidation can produce oxides or other oxygen-containing compounds .

Scientific Research Applications

1,2-Dichloro-1,2-bis(1H-benzotriazol-1-yl)ethane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Dichloro-1,2-bis(1H-benzotriazol-1-yl)ethane involves its interaction with molecular targets through its benzotriazole groups. These groups can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo nucleophilic substitution and other reactions allows it to modify biological molecules and exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dichloro-1,2-bis(1H-benzotriazol-1-yl)ethane is unique due to the presence of both benzotriazole and chlorine groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications that are not possible with simpler compounds .

Properties

IUPAC Name

1-[2-(benzotriazol-1-yl)-1,2-dichloroethyl]benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N6/c15-13(21-11-7-3-1-5-9(11)17-19-21)14(16)22-12-8-4-2-6-10(12)18-20-22/h1-8,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIAREUJWMRPZCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(C(N3C4=CC=CC=C4N=N3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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